![molecular formula C20H19NO4 B409666 8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE](/img/structure/B409666.png)
8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE is a complex organic compound that features an indole moiety, a spirocyclic structure, and multiple functional groups. The indole nucleus is a common structural motif in many biologically active compounds, making this compound of significant interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The spirocyclic structure can be introduced through a cyclization reaction involving a suitable diol and a carbonyl compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups in the spirocyclic structure can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the spirocyclic structure.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The spirocyclic structure may also contribute to the compound’s overall biological activity by influencing its three-dimensional conformation and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Indole-2,3-dione: An oxidation product of indole with similar chemical properties.
Spiro[4.5]decane derivatives: Compounds with a similar spirocyclic structure.
Uniqueness
8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[45]DECANE-7,9-DIONE is unique due to its combination of an indole moiety and a spirocyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H19NO4 |
|---|---|
Molekulargewicht |
337.4g/mol |
IUPAC-Name |
8-[(1-prop-2-enylindol-3-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C20H19NO4/c1-2-11-21-13-14(15-7-3-4-8-17(15)21)12-16-18(22)24-20(25-19(16)23)9-5-6-10-20/h2-4,7-8,12-13H,1,5-6,9-11H2 |
InChI-Schlüssel |
YULGBPSFFDQWFS-UHFFFAOYSA-N |
SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)OC4(CCCC4)OC3=O |
Kanonische SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)OC4(CCCC4)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


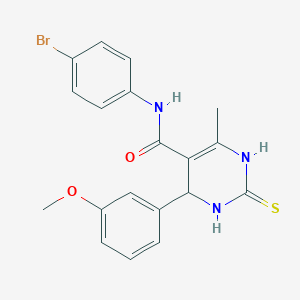
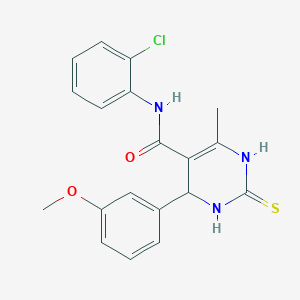
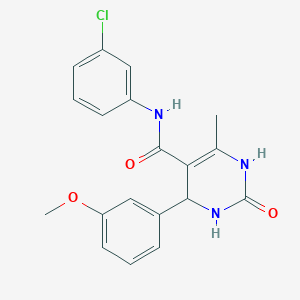


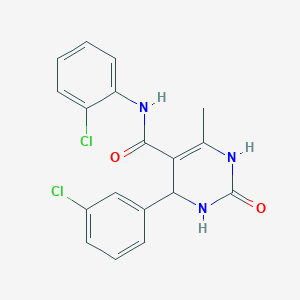
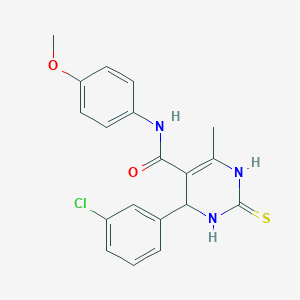
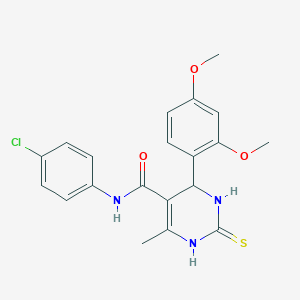




![2-({4-[4-(benzyloxy)-3-ethoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B409602.png)
methanone](/img/structure/B409605.png)
